molecular formula C15H15N3O3S2 B5846192 N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide

N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide

Cat. No.: B5846192
M. Wt: 349.4 g/mol
InChI Key: MZUCGUFYHJDMIU-UHFFFAOYSA-N
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Description

N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a phenylcarbamothioyl group and a sulfonylacetamide moiety. It has garnered significant interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with phenyl isothiocyanate to form the phenylcarbamothioyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell division. By binding to the active site of the enzyme, the compound prevents the enzyme from functioning, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide
  • N-[(phenylcarbamothioyl)amino]benzenesulfonyl}acetamide

Uniqueness

N-({4-[(phenylcarbamothioyl)amino]phenyl}sulfonyl)acetamide stands out due to its unique combination of a phenylcarbamothioyl group and a sulfonylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(phenylcarbamothioylamino)phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-11(19)18-23(20,21)14-9-7-13(8-10-14)17-15(22)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUCGUFYHJDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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